2-Amino-6-hydroxy-8H-purine-8-thione

Xanthine oxidase Substrate-selective inhibition 6-Mercaptopurine sparing

2-Amino-6-hydroxy-8H-purine-8-thione (CAS 28128-40-7; synonym 8-mercaptoguanine, 8-MG, AHMP) is a sulfur-containing purine analog with the molecular formula C₅H₅N₅OS (MW 183.19 g/mol). Structurally, it bears an amino group at the 2-position, a carbonyl at the 6-position, and a thione (C=S) group at the 8-position of the purine ring—a substitution pattern that distinguishes it from both natural purine substrates (xanthine, hypoxanthine) and clinical xanthine oxidase (XOD) inhibitors such as allopurinol.

Molecular Formula C5H3N5OS
Molecular Weight 181.18 g/mol
Cat. No. B12354394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-hydroxy-8H-purine-8-thione
Molecular FormulaC5H3N5OS
Molecular Weight181.18 g/mol
Structural Identifiers
SMILESC12=NC(=S)N=C1N=C(NC2=O)N
InChIInChI=1S/C5H3N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12)
InChIKeyVNILSUXEPJFVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-hydroxy-8H-purine-8-thione (AHMP): A Substrate-Selective Purine-Based Xanthine Oxidase Inhibitor for Targeted Cancer Chemotherapy Adjunct Research


2-Amino-6-hydroxy-8H-purine-8-thione (CAS 28128-40-7; synonym 8-mercaptoguanine, 8-MG, AHMP) is a sulfur-containing purine analog with the molecular formula C₅H₅N₅OS (MW 183.19 g/mol) [1]. Structurally, it bears an amino group at the 2-position, a carbonyl at the 6-position, and a thione (C=S) group at the 8-position of the purine ring—a substitution pattern that distinguishes it from both natural purine substrates (xanthine, hypoxanthine) and clinical xanthine oxidase (XOD) inhibitors such as allopurinol [1]. AHMP functions primarily as a preferential (substrate-selective) inhibitor of bovine milk xanthine oxidase, where it discriminates between the synthetic substrate 6-mercaptopurine (6MP) and the endogenous substrate xanthine by a factor of over 32-fold based on IC₅₀ values [1]. This compound is also recognized as a fragment scaffold for antimicrobial drug discovery, having demonstrated inhibitory activity against folate pathway enzymes including HPPK and DHNA in Staphylococcus aureus and Mycobacterium tuberculosis [2][3].

Why Allopurinol and Other XOD Inhibitors Cannot Substitute for 2-Amino-6-hydroxy-8H-purine-8-thione in 6-Mercaptopurine-Sparing Applications


Broad-spectrum xanthine oxidase inhibitors such as allopurinol and febuxostat are designed to suppress uric acid production uniformly, but this non-selectivity becomes a liability in the context of 6-mercaptopurine (6MP) combination cancer chemotherapy. Allopurinol inhibits XOD-mediated hydroxylation of xanthine (IC₅₀ = 2.36 μM) and 6MP (IC₅₀ = 1.92 μM) with nearly equal potency, leading to accumulation of hypoxanthine and xanthine, which can cause xanthine nephropathy and compete with 6MP for HGPRT-mediated activation [1]. Furthermore, allopurinol generates reactive oxygen species (ROS) through substrate-induced electron transfer at XOD, and its ribonucleotide metabolite depletes intracellular PRPP pools, compromising 6MP anabolism [1]. Febuxostat, while more potent (IC₅₀ ~1.8 nM for uric acid formation), is a non-purine inhibitor with no demonstrated substrate discrimination between xanthine and 6MP [2]. The structurally related 2-amino-6-purinethiol (APT) shows a ~6.4-fold selectivity for 6MP over xanthine, but this is substantially lower than AHMP's ~32.8-fold selectivity, and APT acts solely as a competitive inhibitor whereas AHMP exhibits a mixed inhibition mechanism that may confer distinct pharmacological advantages [1]. These mechanistic divergences preclude simple interchangeability among XOD inhibitor classes for applications requiring preservation of endogenous purine catabolism.

Quantitative Differentiation Evidence: 2-Amino-6-hydroxy-8H-purine-8-thione vs. Allopurinol and Related Analogs


AHMP Achieves ~32.8-Fold Substrate-Selective XOD Inhibition for 6MP Over Xanthine, Compared to ~1.2-Fold for Allopurinol

AHMP demonstrates a pronounced substrate-dependent inhibitory profile against bovine milk xanthine oxidase (XOD), with an IC₅₀ of 0.54 ± 0.01 μM when 6MP is the substrate versus 17.71 ± 0.29 μM when xanthine is the substrate, yielding a selectivity ratio of approximately 32.8 (calculated as IC₅₀,xanthine / IC₅₀,6MP) [1]. In the same experimental system, allopurinol shows IC₅₀ values of 1.92 ± 0.03 μM (6MP) and 2.36 ± 0.03 μM (xanthine), producing a selectivity ratio of only ~1.23, indicating essentially non-discriminatory inhibition [1]. The structurally related comparator 2-amino-6-purinethiol (APT) achieves a ~6.37-fold selectivity (IC₅₀,6MP = 2.57 ± 0.08 μM; IC₅₀,xanthine = 16.38 ± 0.21 μM), which is approximately 5-fold less selective than AHMP [1]. All measurements were conducted in 0.2 M sodium phosphate buffer at pH 7.4 with 10 μM substrate and 2.8 U/mL bovine XOD [1].

Xanthine oxidase Substrate-selective inhibition 6-Mercaptopurine sparing Combination chemotherapy

In a Dual-Substrate Simulated Physiological Milieu, AHMP at 2.5 μM Retains 64% Xanthine Metabolism While Suppressing 6MP Hydroxylation to 18% Residual Activity

To evaluate discriminatory inhibition under conditions mimicking the simultaneous presence of both substrates in vivo, a bi-substrate simulative assay was performed with xanthine and 6MP (each at 10 μM) co-incubated with bovine XOD [1]. At 2.5 μM AHMP, residual XOD activity for xanthine hydroxylation (uric acid formation) was 64 ± 1.02%, while residual activity for 6MP hydroxylation (6TUA formation) was only 18 ± 2.08% [1]. This represents a 3.6-fold differential in residual activity favoring continued xanthine metabolism. In contrast, 2.5 μM allopurinol suppressed both pathways nearly equally: 30 ± 1.04% residual activity for xanthine and 16 ± 1.05% for 6MP—a differential of only 1.9-fold [1]. APT at 2.5 μM showed 80 ± 2.50% residual xanthine activity and 25 ± 2.06% residual 6MP activity, delivering a 3.2-fold differential but with substantially less 6MP suppression than AHMP [1].

Bi-substrate simulation Residual enzyme activity Discriminatory inhibition Physiological modeling

AHMP Does Not Generate Reactive Oxygen Species upon XOD Interaction, Unlike Allopurinol Which Mediates Substrate-Induced Electron Transfer

The potential for XOD inhibitors to generate reactive oxygen species (ROS) through enzyme-mediated electron transfer is a clinically relevant safety concern, as allopurinol has been documented to produce superoxides in large quantities [1]. In electron transfer assays using 2,6-dichlorophenol indophenol (DCPIP) and cytochrome c as electron acceptors, AHMP and APT did not release any detectable electrons or generate any ROS upon interaction with XOD, whereas allopurinol produced substrate-induced enzymatic electron transfer via DCPIP under identical conditions [1]. This absence of ROS generation by AHMP is mechanistically significant and distinguishes it from allopurinol in terms of pro-oxidant liability.

Reactive oxygen species Xanthine oxidase Electron transfer Safety pharmacology

AHMP Exhibits a Mixed (Competitive/Non-Competitive) XOD Inhibition Mechanism, Contrasting with APT's Purely Competitive Mode and Potentially Enabling Allosteric Modulation

Steady-state kinetic analysis using Lineweaver-Burk plots revealed that AHMP inhibits XOD via a mixed inhibition mechanism (comprising both competitive and non-competitive components), regardless of whether xanthine or 6MP serves as the substrate [1]. With 6MP as substrate, the competitive Ki (Ki₂) is 0.96 ± 0.01 μM and the non-competitive KI (KI₂) is 0.98 ± 0.06 μM—the near-identity of these constants suggests that AHMP binds with comparable affinity to both the substrate-binding active site and a distinct allosteric site on the enzyme [1]. With xanthine as substrate, the corresponding Ki₂ and KI₂ values are 5.78 ± 0.48 μM and 6.24 ± 0.04 μM, respectively [1]. In contrast, APT exhibits purely competitive inhibition for both substrates (Ki = 1.30 ± 0.09 μM for 6MP; Ki = 6.61 ± 0.28 μM for xanthine), with no evidence of non-competitive binding [1]. The mixed inhibition mode of AHMP is attributed to the SH group at position 8 (absent in xanthine) enabling interaction with a site distinct from the substrate-binding pocket, coupled with OH/NH₂ groups at positions 2 and 6 that compete for the active site [1].

Enzyme kinetics Mixed inhibition Allosteric modulation Xanthine oxidase

Single-Dose Acute Toxicity in Mice Shows AHMP and Allopurinol Are Comparably Non-Toxic at Tested Doses, Supporting Initial Safety Tolerability

In a single-dose acute toxicity study conducted in mice, AHMP, APT, and allopurinol were evaluated for behavioral toxicity, mortality, body weight changes, food intake, and gross organ pathology [1]. No mortality and no differences in general behavioral toxicity were observed among any of the three treatment groups compared to vehicle controls [1]. No significant changes in initial or final body weight were recorded, and gross necropsy revealed no pathological changes in vital organs, with no differences in organ weights versus controls [1]. Weekly food intake decreased marginally in AHMP- and APT-treated groups compared to allopurinol-treated and vehicle groups, but this difference was not statistically characterized as adverse [1]. The study authors concluded that AHMP and APT were equally non-toxic as allopurinol at the tested doses [1].

Acute toxicity In vivo tolerability Preclinical safety 6-Mercaptopurine adjunct

8-Mercaptoguanine Scaffold Serves as a Bifunctional Starting Point for Inhibitors of Folate Pathway Enzymes HPPK and DHNA, Expanding Utility Beyond XOD

8-Mercaptoguanine (8-MG), which is structurally synonymous with AHMP in its thione tautomeric form, has been independently characterized as a fragment inhibitor of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) from Staphylococcus aureus [1] and dihydroneopterin aldolase (DHNA, FolB) from Mycobacterium tuberculosis [2]. The MtFolB–8-MG co-crystal structure was solved at 1.95 Å resolution, providing atomic-level detail of the binding interactions [2]. S8-functionalized derivatives of 8-MG have yielded compounds with >20-fold higher affinity for SaHPPK than the parent scaffold and low micromolar affinity for dihydropteroate synthase (DHPS), the adjacent enzyme in the folate pathway [1]. Against MtFolB, S8-functionalized 8-MG derivatives exhibited submicromolar IC₅₀ values, with inhibition constants and modes characterized for five representative compounds [2]. This capability as a multi-target starting scaffold distinguishes AHMP from allopurinol and febuxostat, which are not reported to engage folate biosynthesis enzymes [1][2].

Folate biosynthesis HPPK inhibitor DHNA inhibitor Antimicrobial drug discovery

Procurement-Relevant Application Scenarios for 2-Amino-6-hydroxy-8H-purine-8-thione Based on Quantitative Differentiation Evidence


Substrate-Selective XOD Inhibitor in 6-Mercaptopurine Combination Chemotherapy Research (Oncology Pharmacology)

AHMP is uniquely suited for preclinical oncology studies investigating strategies to reduce the required dose of 6-mercaptopurine by blocking its XOD-mediated catabolic clearance to 6-thiouric acid while preserving endogenous xanthine and hypoxanthine metabolism [1]. The 32.8-fold selectivity ratio (IC₅₀ xanthine/6MP) enables researchers to titrate a concentration range—approximately 0.5 to 2.5 μM—where 6MP hydroxylation is substantially inhibited (IC₅₀ = 0.54 μM) yet xanthine hydroxylation remains largely intact (IC₅₀ = 17.71 μM), a window that allopurinol cannot provide (selectivity ratio ~1.2) [1]. This property directly addresses the clinical limitation of allopurinol, where co-administration with 6MP leads to xanthine accumulation and nephropathy risk [1]. Researchers should procure AHMP specifically when their experimental design requires discriminatory XOD inhibition that cannot be achieved with allopurinol, febuxostat, or oxypurinol.

Mechanistic Tool Compound for XOD Enzymology: Mixed Inhibition and Allosteric Site Probing

AHMP's mixed inhibition mechanism—delivering both competitive (Ki₂ = 0.96 μM for 6MP) and non-competitive (KI₂ = 0.98 μM for 6MP) binding components with near-equal affinity—makes it a valuable tool for probing XOD's cooperative subunit behavior and allosteric regulation [1]. In contrast, the closest analog APT exhibits purely competitive inhibition, and allopurinol acts as a suicide inhibitor that covalently modifies the enzyme over time [1]. Structural biology groups investigating the recently proposed cooperative binding model of XOD homodimers can utilize AHMP to dissect inter-subunit communication, as its 8-SH group (absent in xanthine and APT) is hypothesized to engage a non-active-site binding region [1]. Procurement is indicated for laboratories conducting XOD crystallography, site-directed mutagenesis studies, or fragment-based drug design targeting allosteric regulatory sites.

Antimicrobial Fragment-Based Drug Discovery: Dual HPPK/DHNA Folate Pathway Inhibitor Starting Scaffold

For antimicrobial drug discovery programs targeting the folate biosynthesis pathway—particularly against Staphylococcus aureus (HPPK) and Mycobacterium tuberculosis (DHNA/FolB)—8-mercaptoguanine (AHMP) represents a crystallographically validated fragment starting point [2][3]. The MtFolB–8-MG co-crystal structure at 1.95 Å resolution provides atomic coordinates for structure-guided optimization [3]. S8-functionalized derivatives have demonstrated >20-fold improvement in HPPK binding affinity over the parent [2] and submicromolar IC₅₀ values at MtFolB [3], with select compounds also inhibiting the adjacent DHPS enzyme for potential bienzyme targeting [2]. Procurement of AHMP is strategically justified for medicinal chemistry teams seeking a fragment with pre-established X-ray binding poses and demonstrated synthetic tractability at the S8 position, enabling rapid SAR expansion without the need for de novo hit identification.

Comparative Redox Safety Profiling: XOD Inhibitor Without Detectable ROS Generation

AHMP is indicated as a control or comparator compound in studies assessing XOD inhibitor-associated oxidative stress, because it does not mediate electron transfer to DCPIP or cytochrome c and generates no detectable ROS upon XOD interaction, whereas allopurinol is a known superoxide generator [1]. This property is particularly relevant for cardiovascular and ischemia-reperfusion pharmacology, where XOD-derived ROS contribute to tissue injury [1]. Researchers characterizing the ROS liability of novel XOD inhibitors should include AHMP as a purine-based negative control that retains XOD binding capability but lacks pro-oxidant electron transfer activity. Procurement is recommended for pharmacology laboratories conducting comparative ROS profiling or seeking to decouple XOD inhibition from oxidative stress endpoints.

Quote Request

Request a Quote for 2-Amino-6-hydroxy-8H-purine-8-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.